

# Bimosiamose Disodium: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Bimosiamose Disodium |           |
| Cat. No.:            | B1667081             | Get Quote |

For internal research and drug development purposes only.

### **Core Compound Details**

Bimosiamose, also known as TBC-1269, is a synthetic, non-oligosaccharide pan-selectin antagonist. It is designed to mimic the structure of sialyl Lewisx (sLex), the natural carbohydrate ligand for selectins, thereby inhibiting the initial steps of leukocyte adhesion to the vascular endothelium during an inflammatory response. The compound is typically formulated as a disodium salt for improved solubility and stability.

| Parameter            | Bimosiamose Disodium               | Bimosiamose (Free Acid) |  |
|----------------------|------------------------------------|-------------------------|--|
| CAS Number           | 187269-60-9[1][2][3]               | 187269-40-5[1][4][5]    |  |
| Molecular Formula    | C46H52Na2O16[1][6] C46H54O16[1][5] |                         |  |
| Molecular Weight     | 906.88 g/mol [1][2][7]             | 862.91 g/mol [1]        |  |
| Therapeutic Category | Anti-inflammatory[1]               |                         |  |
| Synonyms             | TBC-1269Z[1][3]                    | TBC-1269[1][5]          |  |

#### **Mechanism of Action: Pan-Selectin Inhibition**

Bimosiamose functions by competitively inhibiting the three key members of the selectin family of cell adhesion molecules: E-selectin (endothelial), P-selectin (platelet and endothelial), and L-







selectin (leukocyte). These selectins are crucial for mediating the initial "tethering" and "rolling" of leukocytes along the activated endothelial lining of blood vessels at sites of inflammation. By blocking these interactions, Bimosiamose effectively prevents the recruitment and extravasation of neutrophils and other leukocytes into inflamed tissues, thereby mitigating the inflammatory cascade.[4][5][7]

The following diagram illustrates the mechanism of action.





Click to download full resolution via product page

Mechanism of Bimosiamose as a pan-selectin antagonist.



# Quantitative Data Summary In Vitro Inhibitory Activity

Bimosiamose demonstrates inhibitory activity across all three selectin types, with the highest potency against P-selectin.

| Target     | IC50 (μM) |
|------------|-----------|
| E-selectin | 88[6][7]  |
| P-selectin | 20[6][7]  |
| L-selectin | 86[6][7]  |

## Clinical Efficacy in Chronic Obstructive Pulmonary Disease (COPD)

A study in patients with COPD demonstrated that inhaled Bimosiamose can attenuate airway inflammation.

| Parameter (in induced sputum) | Change with Bimosiamose p-value vs. Placebo |                               |
|-------------------------------|---------------------------------------------|-------------------------------|
| Interleukin-8 (IL-8)          | -9.49 ng/mL                                 | 0.008[1][8]                   |
| Macrophage Count              | -0.200 x 106 cells/mL                       | 0.011[1]                      |
| Neutrophil Count              | -0.368 x 106 cells/mL                       | 0.313 (not significant)[1][8] |

Data from a randomized, double-blind, placebo-controlled, multi-center trial in 77 COPD patients.[8]

### Clinical Efficacy in Allergic Asthma

In a study on mild allergic asthmatics, inhaled Bimosiamose was shown to protect against allergen-induced bronchoconstriction.



| Parameter                                  | Placebo (Mean ± | Bimosiamose    | Treatment Effect |
|--------------------------------------------|-----------------|----------------|------------------|
|                                            | SEM)            | (Mean ± SEM)   | (p-value)        |
| Max. Fall in FEV1 (3-<br>8h post-allergen) | -13.10% ± 2.30% | -6.52% ± 3.86% | 0.045[2][5]      |

FEV1: Forced Expiratory Volume in 1 second. Data from a randomized, double-blind, placebo-controlled cross-over trial in 12 male subjects.[2][5]

## **Experimental Protocols**

### **Protocol: Clinical Trial in Mild Allergic Asthma**

This protocol outlines the methodology used to assess the efficacy of inhaled Bimosiamose on late asthmatic reactions (LAR).[2][5]

- Study Design: A randomized, double-blind, placebo-controlled, clinical cross-over trial.
- Participants: 12 male subjects diagnosed with mild allergic asthma, demonstrating a fall in FEV1 of >15% from baseline during the 3-8 hour period following an allergen inhalation challenge at screening.
- Treatment Regimen:
  - Days 1-3: Inhalation of Bimosiamose (70 mg) or a matching placebo, administered twice daily (bid).
  - Day 4: A single inhalation of Bimosiamose (70 mg) or placebo in the morning.
- Experimental Procedure (Day 4):
  - Following the final drug/placebo inhalation, an allergen challenge was performed.
  - Spirometry was conducted to measure FEV1 at regular intervals.
- Primary Endpoint: The maximum percentage fall in FEV1 from baseline, measured between 3 and 8 hours after the allergen challenge, comparing the Bimosiamose treatment period to the placebo period.



 Secondary Endpoints: Assessment of the early asthmatic response, levels of exhaled nitric oxide (FeNO), and airway hyperresponsiveness to methacholine 24 hours post-allergen challenge.

The workflow for this clinical trial is visualized below.



Click to download full resolution via product page

Workflow for the Asthma Clinical Cross-Over Trial.

#### **Protocol: In Vivo Ischemia-Reperfusion Rat Model**

This protocol provides a high-level overview of a preclinical study assessing the protective effects of Bimosiamose in an acute inflammatory injury model.[7]

- Animal Model: Male Sprague-Dawley rats.
- Experimental Groups:
  - Control group (vehicle).
  - Treatment group (Bimosiamose).
- Procedure:
  - Induction of Injury: A model of hepatic ischemia-reperfusion injury was surgically induced.
  - Drug Administration: Bimosiamose (25 mg/kg) was administered via intravenous injection
    15 minutes prior to the reperfusion phase.
- Endpoints (Assessed at 6 hours post-reperfusion):



- Primary: Overall survival rate.
- Secondary:
  - Serum levels of liver enzymes (e.g., ALT, AST) as markers of hepatic damage.
  - Quantification of neutrophil migration into the liver tissue via histological analysis.
  - Histologic damage scores of liver tissue.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Bimosiamose, an inhaled small-molecule pan-selectin antagonist, attenuates late asthmatic reactions following allergen challenge in mild asthmatics: a randomized, double-blind, placebo-controlled clinical cross-over-trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EFFECTS OF THE PAN-SELECTIN ANTAGONIST BIMOSIAMOSE (TBC1269) IN EXPERIMENTAL HUMAN ENDOTOXEMIA [ouci.dntb.gov.ua]
- 4. Tolerability and pharmacokinetics of inhaled bimosiamose disodium in healthy males -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of the pan-selectin antagonist Bimosiamose on ozone-induced airway inflammation in healthy subjects--a double blind, randomized, placebo-controlled, cross-over clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhaled pan-selectin antagonist Bimosiamose attenuates airway inflammation in COPD PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bimosiamose Disodium: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1667081#bimosiamose-disodium-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com